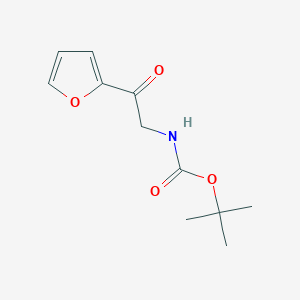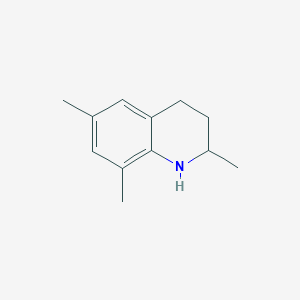![molecular formula C7H9BrN2S B13173049 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13173049.png)
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is an organic compound with the molecular formula C₇H₉BrN₂S. This compound features a cyclopropyl group attached to a bromomethyl group, which is further connected to a thiadiazole ring. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole typically involves the reaction of cyclopropylmethyl bromide with thiadiazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (Et₃N) to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and various amines are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiadiazole ring can participate in redox reactions, potentially affecting cellular pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the thiadiazole ring.
Thiadiazole Derivatives: Compounds like 1,2,5-thiadiazole-3-carboxylic acid share the thiadiazole ring but have different substituents.
Uniqueness
3-{[1-(Bromomethyl)cyclopropyl]methyl}-1,2,5-thiadiazole is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9BrN2S |
|---|---|
Poids moléculaire |
233.13 g/mol |
Nom IUPAC |
3-[[1-(bromomethyl)cyclopropyl]methyl]-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H9BrN2S/c8-5-7(1-2-7)3-6-4-9-11-10-6/h4H,1-3,5H2 |
Clé InChI |
HTNJKSYFZMNIHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=NSN=C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13172974.png)
![9-Aminobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13172976.png)




![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)

![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)



